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PtdIns-(3,4,5)-P3-biotin (sodium salt) -

PtdIns-(3,4,5)-P3-biotin (sodium salt)

Catalog Number: EVT-1448113
CAS Number:
Molecular Formula: C35H61N3Na4O24P4S
Molecular Weight: 1155.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The PtdIn phosphates play an important role in the generation and transduction of intracellular signals. PtdIns-(3,4,5)-P3-biotin is an affinity probe which allows the PIP3 to be detected through an interaction with the biotin ligand. This design allows PtdIns-(3,4,5)-P3-biotin to serve as a general probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase, PTEN, or PH-domain-containing proteins.

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3)

Compound Description: Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a signaling lipid that plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration. [, , , , , , , , , ]

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2)

Compound Description: PtdIns(4,5)P2 is another important signaling lipid involved in cellular processes like membrane trafficking, ion channel regulation, and cytoskeletal organization. [, ]

Relevance: PtdIns(4,5)P2 is a precursor to PtdIns-(3,4,5)-P3-biotin (sodium salt) as it can be phosphorylated by PI3-kinases to generate PtdIns(3,4,5)P3. [] The two molecules also share structural similarities in their inositol head groups.

5-methylene phosphonate (MP) and 5-phosphorothioate (PT) analogs of PtdIns(3,4,5)P3

Compound Description: These analogs are metabolically stabilized versions of PtdIns(3,4,5)P3, designed to resist degradation by phosphatases like PTEN. They exhibit long-lived agonist activity in cellular events and inhibit lipid phosphatase activity. [, ]

3-phosphorothioate-PtdIns(3,4,5)P3 and 3-methylenephosphonate-PtdIns(3,4,5)P3

Compound Description: These are additional phosphatase-resistant analogs of PtdIns(3,4,5)P3 specifically designed to resist dephosphorylation by the lipid 3-phosphatase PTEN. [] These analogs exhibit long-lived activating properties, mimicking insulin action in sodium transport within A6 cells. []

Phosphatidylinositol (PtdIns) dephosphorylated at the D5′ position

Compound Description: This compound is a precursor to various phosphatidylinositol phosphates, including PtdIns(4,5)P2 and PtdIns(3,4,5)P3. [] This particular form plays a role in reactive oxygen species (ROS) production and salt stress response in Arabidopsis. []

Overview

PtdIns-(3,4,5)-P3-biotin (sodium salt) is a biotinylated derivative of phosphatidylinositol 3,4,5-triphosphate, a crucial phospholipid involved in cellular signaling pathways. This compound serves as an affinity probe that allows for the detection and study of proteins that interact with inositol phospholipids, particularly those involved in signaling cascades such as phosphatidylinositol 3-kinase and phosphatase and tensin homolog. The compound is primarily utilized in research settings to elucidate the roles of specific proteins in cellular processes.

Source

PtdIns-(3,4,5)-P3-biotin (sodium salt) is commercially available from various suppliers including Cayman Chemical, GLP Bio, and TargetMol. It is typically provided as a lyophilized powder with a high purity level (≥98%) and is intended for research purposes only, not for therapeutic use .

Classification

This compound falls under the category of biochemical probes and is classified as an affinity reagent. Its primary function is to facilitate the study of protein interactions with phosphoinositides, thereby aiding in the understanding of intracellular signaling mechanisms.

Synthesis Analysis

Methods

The synthesis of PtdIns-(3,4,5)-P3-biotin (sodium salt) generally involves several key steps:

  1. Phosphorylation: Starting from phosphatidylinositol, sequential phosphorylation at the 3, 4, and 5 positions is performed to yield phosphatidylinositol 3,4,5-triphosphate.
  2. Biotinylation: The resulting triphosphate is then conjugated with a biotin moiety through a suitable linker to create the biotin-labeled compound.
  3. Salt Formation: The sodium salt form is typically achieved by neutralizing the acidic groups with sodium hydroxide or sodium chloride during purification.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.

Molecular Structure Analysis

Structure

The molecular formula for PtdIns-(3,4,5)-P3-biotin (sodium salt) is C35H61N3O24P4S4NaC_{35}H_{61}N_{3}O_{24}P_{4}S\cdot 4Na, with a molecular weight of approximately 1155.8 g/mol. The structure consists of a hydrophobic lipid tail derived from phosphatidic acid linked to a polar head group containing the inositol ring and three phosphate groups along with a biotin moiety.

Data

  • CAS Number: 1415684-80-8
  • Purity: ≥98%
  • Storage Conditions: Recommended at -20°C for long-term stability .
Chemical Reactions Analysis

Reactions

PtdIns-(3,4,5)-P3-biotin (sodium salt) participates in various biochemical reactions:

  1. Binding Reactions: It binds specifically to proteins that recognize inositol phosphates through its biotin tag.
  2. Phosphorylation: It can serve as a substrate for kinases that phosphorylate inositol lipids.
  3. Dephosphorylation: Phosphatases can act on it to remove phosphate groups, influencing signaling pathways.

Technical Details

These reactions are essential for studying signal transduction pathways and can be analyzed using techniques such as Western blotting or mass spectrometry to identify binding partners and reaction products.

Mechanism of Action

Process

The mechanism of action for PtdIns-(3,4,5)-P3-biotin involves its interaction with specific proteins that contain pleckstrin homology domains or other lipid-binding domains. Upon binding to these proteins:

  1. Signal Activation: The binding event can activate downstream signaling pathways that regulate cell growth, survival, and metabolism.
  2. Localization: It aids in localizing these proteins to membrane compartments where they exert their functions.

Data

Studies have shown that PtdIns-(3,4,5)-P3 plays a pivotal role in various cellular processes including cell migration and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lyophilized powder
  • Solubility: Sparingly soluble in organic solvents; soluble in water at concentrations up to 1 mg/mL .

Chemical Properties

Applications

PtdIns-(3,4,5)-P3-biotin (sodium salt) has several scientific applications:

  1. Cell Signaling Research: Used extensively to study signal transduction pathways involving phosphoinositides.
  2. Protein Interaction Studies: Serves as an affinity probe for isolating and characterizing proteins that bind to inositol phosphates.
  3. Drug Development: Potentially useful in developing therapeutics targeting signaling pathways associated with cancer and other diseases .
Introduction to PtdIns-(3,4,5)-P3-biotin (Sodium Salt)

Biochemical Role of Phosphatidylinositol-3,4,5-Trisphosphate (PIP3) in Cellular Signaling

Phosphatidylinositol-3,4,5-trisphosphate (PIP3) is a critical phospholipid second messenger governing fundamental cellular processes. Constituting less than 0.0001% of plasma membrane lipids under basal conditions, PIP3 levels surge 500-fold upon extracellular stimuli (e.g., insulin, growth factors) due to Class I phosphoinositide 3-kinase (PI3K)-mediated phosphorylation of PtdIns(4,5)P₂ [1] [4]. This spatial-temporal accumulation creates membrane docking sites for pleckstrin homology (PH) domain-containing proteins, including:

  • Akt/PKB: Recruited to the membrane where phosphoinositide-dependent kinase 1 (PDK1) phosphorylates Thr³⁰⁸ for full activation, driving cell survival and proliferation [1] [7].
  • Guanine nucleotide exchange factors (GEFs): Activators of small GTPases (e.g., ARNO, GRP1) that orchestrate cytoskeletal dynamics and cell migration [1] [4].
  • Bruton's tyrosine kinase (Btk): Regulator of immune cell signaling [1].

PIP3 signaling is tightly constrained by phosphatases like PTEN (3-phosphatase) and SHIP (5-phosphatase). Dysregulation of the PI3K/PTEN/PIP3 axis is implicated in cancer, diabetes, and immune disorders due to aberrant Akt activation and metabolic reprogramming [1] [7].

Table 1: Key Effector Proteins Recruited by PIP3

Effector ProteinPH Domain AffinityBiological FunctionPathological Relevance
Akt/PKBHigh (Kd ~5 nM)Cell survival, glucose metabolismOncogenic transformation
PDK1Moderate (Kd ~1 µM)Akt phosphorylationMetastasis promotion
ARNO/GRP1High (Kd ~10 nM)Rac/Rho GTPase activationCell invasion
BtkModerate (Kd ~500 nM)B-cell receptor signalingImmunodeficiency

Rationale for Biotinylation of PIP3: Design and Functional Advantages

Biotinylation converts PIP3 into a high-affinity capture reagent (PtdIns-(3,4,5)-P3-biotinamide, sodium salt; CAS 1415684-80-8) while preserving its head group interactions. This modification involves:

  • Covalent Attachment: A C8-biotinamide linker conjugated to the sn-1 acyl chain (1-stearoyl-2-arachidonoyl backbone) via EDC carbodiimide chemistry, minimizing steric hindrance of the inositol ring [3] [8].
  • Functional Advantages:
  • Streptavidin Binding: The biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) enables irreversible complex formation for pulldown assays, even under denaturing conditions [2] [5].
  • Detection Versatility: Compatible with streptavidin-conjugated fluorophores, enzymes (HRP), or gold nanoparticles for microscopy, ELISA, or blotting [8] [10].
  • Membrane Mimicry: The 1-stearoyl-2-arachidonoyl lipid chains integrate into synthetic liposomes or cell membranes, preserving native orientation [3].

Compared to non-biotinylated PIP3, this probe exhibits:

  • Enhanced Solubility: Sodium salt formulation improves aqueous dispersion [8].
  • Reduced Non-specific Binding: The C8 linker minimizes hydrophobic aggregation [5].

Table 2: Biotinylation Strategies for Phosphoinositides

MethodReaction TargetAdvantagesLimitations
NHS-ester biotinylationPrimary amines (lysine)Rapid, high efficiencyNon-site-specific
Enzymatic (BirA ligase)AviTag sequenceResidue-specificRequires genetic fusion
Sulfhydryl biotinylationCysteine thiolsSite-directedRequires reducing environment
Carbodiimide (EDC)Carboxyl groupsHead-group specificLow yield (~30%)

Historical Development of Biotinylated Phosphoinositide Probes

The evolution of biotinylated PIP3 probes reflects advances in lipid biochemistry and proteomics:

  • First Generation (1990s–2000s): Chemically synthesized PIP3-biotin with variable acyl chains (e.g., C6-biotin caproyl) suffered from poor membrane integration and high background in pulldowns due to aggregation [3] [8].
  • Second Generation (2010–2015): Introduction of C8-biotinamide (e.g., Santa Cruz Biotechnology sc-224235) improved solubility and streptavidin binding kinetics. Critical applications included:
  • Effector Protein Discovery: Identification of novel PIP3 binders (e.g., TAPP1 PH domain) via mass spectrometry [4] [6].
  • Pathogen Studies: Revealed Salmonella effector SopB’s phosphotransferase activity generating PIP3 independently of PI3Ks [4].
  • Third Generation (2015–Present): Coupling with in planta BioID systems enabled proximity labeling in living cells. For example:
  • Automated Workflows: High-throughput streptavidin pulldowns reduced processing from 72 hours to 9 hours using magnetic bead processors [5].
  • Proximity Labeling: BirA ligase fusions with AvrPto effector mapped immune complexes at the plant plasma membrane [10].

Table 3: Applications of Biotinylated PIP3 in Key Studies

Study TypeProbe UsedKey FindingTechnical Advancement
Effector screening (2015)PIP3-C8-biotinIdentified 40+ PH domain interactorsTandem streptavidin-SP3 purification
Pathogen mechanism (2022)PIP3-biotinamideSopB synthesizes PIP3 via phosphotransferaseKinase-independent synthesis
Plant immunity (2018)Biotin-PIP3 analogMapped AvrPto-RIN4 immune complexIn planta BioID

Current innovations focus on photoactivatable biotin-PIP3 derivatives for spatiotemporal control of labeling and CRISPR-engineered BirA cell lines for endogenous probing [5] [10]. These tools continue to elucidate PIP3 nanodomains in membrane dynamics and disease mechanisms.

Properties

Product Name

PtdIns-(3,4,5)-P3-biotin (sodium salt)

IUPAC Name

tetrasodium;[(1R,2S,4S,5S)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Molecular Formula

C35H61N3Na4O24P4S

Molecular Weight

1155.8 g/mol

InChI

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1

InChI Key

IIJJVXPPNNJTJF-NVWQPLNXSA-J

SMILES

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Synonyms

Phosphatidylinositol-3,4,5-triphosphate C-8-biotin;PIP3-biotin

Canonical SMILES

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]

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